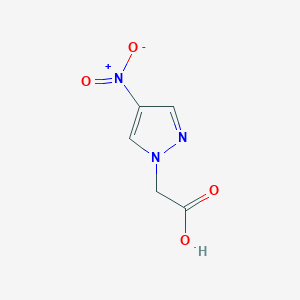
(4-nitro-1H-pyrazol-1-yl)acetic acid
Cat. No. B1301245
M. Wt: 171.11 g/mol
InChI Key: KUJDGSFHKVQDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296725B2
Procedure details


Oxalyl chloride (29.6 g, 234 mmol) and DMF (several drops) were added to a stirred mixture of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid (20 g, 117 mmol) in dichloromethane (200 mL) and stirred at room temperature for 5 h. The solvent was then removed in vacuo and the residue was diluted with THF (100 mL). This solution was added to a stirred solution of triethylamine (23.7 g, 234 mmol) and iso-propylamine (10.4 g, 176 mmol) in THF (200 mL) and the reaction was stirred at room temperature overnight. The solvent was removed in vacuo and the residue diluted with 1M hydrochloric acid to pH <4. The solid was filtered, washed with 1M hydrochloric acid and dried in a vacuum oven to afford N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a yellow solid (18 g, 84.8 mmol).







Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[CH:11]=[N:12][N:13]([CH2:15][C:16]([OH:18])=O)[CH:14]=1)([O-:9])=[O:8].C(N(CC)CC)C.[CH:26]([NH2:29])([CH3:28])[CH3:27]>CN(C=O)C.ClCCl.C1COCC1>[CH:26]([NH:29][C:16](=[O:18])[CH2:15][N:13]1[CH:14]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=[N:12]1)([CH3:28])[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
23.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with THF (100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue diluted with 1M hydrochloric acid to pH <4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC(CN1N=CC(=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 84.8 mmol | |
| AMOUNT: MASS | 18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
